![molecular formula C21H31NO10 B12291028 Galbeta1-3GalNAcalpha-Bn](/img/no-structure.png)
Galbeta1-3GalNAcalpha-Bn
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Galbeta1-3GalNAcalpha-Bn typically involves enzymatic or chemical methods. One common approach is the use of glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties to specific acceptor molecules. For instance, the enzyme alpha1,3-galactosyltransferase can be used to catalyze the formation of the Galbeta1-3GalNAc linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms that express the necessary glycosyltransferases. These microorganisms can be cultured in bioreactors under controlled conditions to produce the desired glycan in significant quantities .
Analyse Chemischer Reaktionen
Types of Reactions
Galbeta1-3GalNAcalpha-Bn can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar moieties can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: Functional groups on the benzyl moiety can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate and permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Galbeta1-3GalNAcalpha-Bn has numerous applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: It serves as a probe to investigate glycan interactions with proteins, such as lectins and antibodies.
Wirkmechanismus
The mechanism by which Galbeta1-3GalNAcalpha-Bn exerts its effects involves its interaction with specific molecular targets, such as lectins and antibodies. These interactions can trigger various biological pathways, including immune responses and cell signaling processes. The benzyl group attached to the glycan can also influence its binding affinity and specificity for different targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Galbeta1-4GlcNAc: Another glycan with a similar structure but different linkage, which affects its biological properties.
Galbeta1-3GalNAcalpha-pNP: A similar compound with a para-nitrophenyl group instead of a benzyl group, used in enzymatic studies.
Uniqueness
Galbeta1-3GalNAcalpha-Bn is unique due to its specific linkage and the presence of the benzyl group, which can enhance its stability and binding properties. This makes it particularly useful in research applications where precise glycan interactions are critical .
Eigenschaften
Molekularformel |
C21H31NO10 |
---|---|
Molekulargewicht |
457.5 g/mol |
IUPAC-Name |
N-[5-hydroxy-6-methyl-2-phenylmethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C21H31NO10/c1-10-15(25)19(32-21-18(28)17(27)16(26)13(8-23)31-21)14(22-11(2)24)20(30-10)29-9-12-6-4-3-5-7-12/h3-7,10,13-21,23,25-28H,8-9H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
HGURJGMYXKMOOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC2=CC=CC=C2)NC(=O)C)OC3C(C(C(C(O3)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.